Cis Stereochemistry for PNA Scaffold Assembly
The (1R,2S) cis-configured aminocyclohexyl framework has been specifically employed as a conformationally preorganized scaffold in peptide nucleic acid (PNA) analogues for DNA/RNA recognition, as demonstrated by Govindaraju et al. (J. Org. Chem. 2004) [1]. The cis relationship between the amine and the substituent at position 1 forces a specific spatial orientation that preorganizes the PNA backbone for target binding. In contrast, the trans (1R,2R) isomer (CAS 413614-34-3), which has an identical calculated boiling point of 222.7±33.0°C , would orient the amine in the opposite direction relative to the ethanone group, yielding an entirely different conformational profile and rendering it unsuitable as a direct replacement in stereochemically defined synthetic sequences.
| Evidence Dimension | Stereochemical configuration and demonstrated application as chiral scaffold |
|---|---|
| Target Compound Data | (1R,2S) cis configuration; validated as chiral scaffold in PNA analogue synthesis for DNA/RNA recognition (Govindaraju et al., JOC 2004) [1] |
| Comparator Or Baseline | (1R,2R) trans isomer (CAS 413614-34-3); identical calculated boiling point 222.7±33.0°C, density 1.0±0.1 g/cm³ |
| Quantified Difference | No direct head-to-head comparative biological or synthetic yield data available. Differentiation is based on established stereochemical principles and demonstrated application of the (1R,2S) scaffold in published PNA research. |
| Conditions | The PNA application was demonstrated in the context of solid-phase PNA synthesis and subsequent DNA/RNA binding studies (Govindaraju et al., JOC 2004, 69:1858-1865) [1]. |
Why This Matters
For procurement decisions in stereochemically driven synthesis programs, the defined (1R,2S) configuration provides a validated chiral scaffold with published precedent, whereas the trans isomer lacks equivalent demonstrated utility in conformationally preorganized architectures.
- [1] Govindaraju T, Kumar VA, Ganesh KN. Synthesis and Evaluation of (1S,2R/1R,2S)-Aminocyclohexylglycyl PNAs as Conformationally Preorganized PNA Analogues for DNA/RNA Recognition. Journal of Organic Chemistry. 2004;69:1858-1865. DOI: 10.1021/jo035747x. View Source
